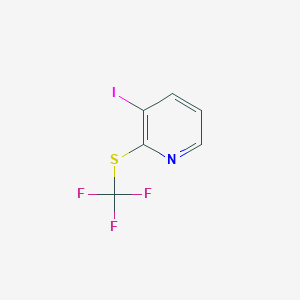

3-Iodo-2-(trifluoromethylthio)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-2-(trifluoromethylsulfanyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3INS/c7-6(8,9)12-5-4(10)2-1-3-11-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOHMKREGIQYPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SC(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3INS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701274548 | |

| Record name | 3-Iodo-2-[(trifluoromethyl)thio]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204234-82-1 | |

| Record name | 3-Iodo-2-[(trifluoromethyl)thio]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204234-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-2-[(trifluoromethyl)thio]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Iodo 2 Trifluoromethylthio Pyridine

Historical and Current Approaches to Regioselective Iodination of Pyridines

The introduction of an iodine atom at a specific position on the pyridine (B92270) ring is a fundamental transformation in organic synthesis. Historically, the direct iodination of pyridines has been challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. Early methods often required harsh reaction conditions, such as the use of strong acids and oxidizing agents, and frequently resulted in low yields and poor regioselectivity.

Modern approaches have focused on developing milder and more selective methods for the iodination of pyridines. These can be broadly categorized into electrophilic iodination, radical-based C-H iodination, and metalation-based strategies.

Electrophilic Iodination: This remains a common strategy, though achieving regioselectivity can be difficult. The use of molecular iodine in combination with an oxidizing agent or a Lewis acid can facilitate the formation of a more reactive iodine species (I+). For instance, the combination of molecular iodine and silver salts like silver nitrate (B79036) (AgNO3) has been shown to be effective for the iodination of certain heterocyclic systems under solvent-free conditions. The regioselectivity of electrophilic iodination is highly dependent on the electronic properties of the pyridine ring. Electron-donating groups can direct iodination to the ortho and para positions, while electron-withdrawing groups can deactivate the ring, making substitution more challenging.

Radical-based C-H Iodination: In recent years, radical-based C-H functionalization has emerged as a powerful tool for the direct iodination of heterocycles, including pyridines. These methods often involve the in situ generation of an iodine radical, which can then react with the pyridine ring. For example, a protocol using potassium persulfate (K2S2O8) and sodium iodide has been developed for the C3 and C5 iodination of pyridines. This approach offers an alternative to traditional electrophilic substitution and can provide different regioselectivities.

Metalation and Halogen Dance Reactions: Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity. This involves the deprotonation of a pyridine ring at a position ortho to a directing group, followed by quenching with an electrophilic iodine source. However, a fascinating and sometimes competing reaction is the "halogen dance" rearrangement. This base-catalyzed migration of a halogen atom from its initial position to a more thermodynamically stable one can be a useful synthetic tool or an undesired side reaction. For instance, in the synthesis of polysubstituted pyridines, a halogen dance reaction can be intentionally triggered to access substitution patterns that are difficult to obtain through other means. Continuous-flow technologies have also been applied to control the outcome of these reactions, allowing for selective lithiation or halogen dance by carefully controlling temperature and reaction times.

Development of Trifluoromethylthiolation Strategies for Pyridine Systems

The incorporation of the trifluoromethylthio (-SCF3) group into organic molecules, particularly heteroaromatics like pyridine, has garnered significant interest due to the unique properties this moiety imparts. The -SCF3 group is highly lipophilic and possesses strong electron-withdrawing character, which can enhance the metabolic stability, bioavailability, and binding affinity of bioactive compounds. Consequently, a variety of methods for the trifluoromethylthiolation of pyridine systems have been developed.

Transition-Metal Catalyzed Trifluoromethylthiolation Reactions

Transition-metal catalysis has become a cornerstone for the formation of C-S bonds, and this has been extended to the introduction of the -SCF3 group.

Copper-Catalyzed Reactions: Copper-based catalysts have been extensively used for the trifluoromethylthiolation of aryl and heteroaryl halides. These reactions typically involve the cross-coupling of an iodo- or bromo-pyridine with a trifluoromethylthiolating reagent. An operationally simple method utilizes (bpy)CuSCF3 (where bpy is 2,2'-bipyridine) to trifluoromethylthiolate iodopyridinones in moderate to excellent yields. This approach is tolerant of various protecting groups on the pyridinone nitrogen. Copper(I) bromide (CuBr) with 1,10-phenanthroline (B135089) as a ligand has also been shown to catalyze the trifluoromethylthiolation of aryl halides, including those with pyridyl directing groups. The reaction conditions can be tuned, with some transformations proceeding even at room temperature by changing the solvent.

Palladium-Catalyzed Reactions: Palladium catalysts are also highly effective for trifluoromethylthiolation, often proceeding through C-H activation pathways. This allows for the direct introduction of the -SCF3 group without the need for a pre-installed halogen. For instance, palladium(II) acetate (B1210297) can catalyze the ortho-trifluoromethylthiolation of 2-arylpyridines. The pyridine nitrogen acts as a directing group, guiding the functionalization to the ortho-position of the aryl substituent. Various electrophilic SCF3 reagents have been developed for these transformations. Mechanistic studies suggest that the rate-limiting step in some of these palladium-catalyzed reactions may not be the C-H activation itself.

Other Transition Metals: While copper and palladium are the most common, other transition metals like cobalt have also been explored. For example, Co(III) has been used to catalyze the directed C-H trifluoromethylthiolation of 2-phenylpyridines.

The table below summarizes key aspects of transition-metal catalyzed trifluoromethylthiolation reactions relevant to pyridine systems.

| Catalyst System | Substrate Type | Trifluoromethylthiolating Reagent | Key Features |

| CuBr / 1,10-phenanthroline | Aryl/Heteroaryl Halides | Not specified | Can proceed at room temperature. |

| (bpy)CuSCF3 | Iodopyridinones | (bpy)CuSCF3 | Operationally simple, good to excellent yields. |

| Pd(OAc)2 | 2-Arylpyridines | Electrophilic SCF3 reagents | C-H activation at ortho-position of the aryl group. |

| Co(III) complexes | 2-Phenylpyridines | Not specified | Directed C-H trifluoromethylthiolation. |

Nucleophilic and Electrophilic Trifluoromethylthiolation Pathways

Beyond transition-metal catalysis, direct nucleophilic and electrophilic trifluoromethylthiolation methods provide alternative routes to introduce the -SCF3 group onto pyridine rings.

Nucleophilic Trifluoromethylthiolation: These methods typically involve the reaction of an electrophilic pyridine derivative (e.g., a halopyridine) with a nucleophilic trifluoromethylthiolating reagent. Reagents that can deliver the "SCF3-" anion are required. While conceptually straightforward, the generation and use of a potent "SCF3-" source can be challenging due to its potential instability. Oxidative trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) and elemental sulfur have been developed to generate a nucleophilic trifluoromethylthiolating species in situ.

Electrophilic Trifluoromethylthiolation: This approach involves the reaction of a nucleophilic pyridine or a pyridine derivative with an electrophilic trifluoromethylthiolating reagent that can deliver an "SCF3+" synthon. A variety of such reagents have been developed, including N-(trifluoromethylthio)saccharin and N-(trifluoromethylthio)phthalimide. These are often more stable and easier to handle than their nucleophilic counterparts.

A significant challenge in the direct electrophilic trifluoromethylthiolation of pyridine is its inherent electron deficiency, which makes it a poor nucleophile. To overcome this, strategies to increase the nucleophilicity of the pyridine ring are employed. One such method involves the temporary activation of the pyridine ring by converting it into a more nucleophilic intermediate. For instance, a C3-selective trifluoromethylthiolation of pyridines has been achieved by first converting the pyridine into a nucleophilic dihydropyridine (B1217469) intermediate through borane-catalyzed hydroboration. This intermediate then readily reacts with an electrophilic trifluoromethylthiolating reagent. Subsequent oxidative aromatization furnishes the C3-functionalized pyridine. A similar activation strategy involves hydrosilylation to form N-silyl enamine intermediates, which can then undergo electrophilic trifluoromethylation.

The table below provides a comparison of nucleophilic and electrophilic trifluoromethylthiolation pathways.

| Pathway | Reagent Type | Pyridine Substrate | Activation Strategy |

| Nucleophilic | Delivers "SCF3-" | Electrophilic (e.g., halopyridine) | None required for activated substrates. |

| Electrophilic | Delivers "SCF3+" | Nucleophilic | Activation often needed (e.g., conversion to dihydropyridine or enamine). |

C-H Trifluoromethylthiolation Methodologies

Direct C-H trifluoromethylthiolation is a highly desirable transformation as it avoids the need for pre-functionalization of the starting material, thus offering a more atom- and step-economical approach. These methods often rely on radical processes or transition-metal catalysis.

Radical C-H Trifluoromethylthiolation: The generation of a trifluoromethylthio radical (•SCF3) which can then attack the pyridine ring is a key strategy. However, controlling the regioselectivity of radical reactions with pyridines can be challenging, often leading to a mixture of isomers.

Transition-Metal-Catalyzed C-H Trifluoromethylthiolation: As discussed in section 2.2.1, transition metals like palladium and cobalt can effectively catalyze the direct C-H trifluoromethylthiolation of pyridine derivatives. These reactions often employ a directing group to control the regioselectivity, favoring functionalization at the ortho-position to the directing group. For example, the pyridine nitrogen in 2-phenylpyridine (B120327) directs the trifluoromethylthiolation to the ortho-position of the phenyl ring.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and mild tool for generating radical intermediates. This approach can be applied to C-H trifluoromethylthiolation. In these systems, a photocatalyst, upon irradiation with visible light, can initiate a single-electron transfer process to generate the key •SCF3 radical from a suitable precursor. This method offers an alternative to traditional methods that may require harsh conditions or stoichiometric oxidants. While the direct photoredox-catalyzed C-H trifluoromethylthiolation of simple pyridines might still face regioselectivity challenges, it has been successfully applied to a range of other aromatic and heteroaromatic systems.

Activation of the Pyridine Ring: Similar to electrophilic trifluoromethylthiolation, strategies to activate the pyridine ring can be employed to facilitate C-H functionalization. A notable example is the C3-selective C-H trifluoromethylthiolation of pyridines. This method involves the borane-catalyzed hydroboration of the pyridine to form a nucleophilic dihydropyridine intermediate. This intermediate then reacts with an electrophilic trifluoromethylthiolating reagent at the C3 position, followed by oxidative aromatization to yield the C3-substituted pyridine. This approach represents a significant advance in controlling the regioselectivity of pyridine C-H functionalization. A similar strategy involving hydrosilylation has also been developed for C3-selective trifluoromethylation.

The following table summarizes different C-H trifluoromethylthiolation methodologies.

| Methodology | Key Principle | Regioselectivity Control |

| Radical (Direct) | Generation of •SCF3 radical for direct reaction. | Often poor, mixture of isomers. |

| Transition-Metal Catalyzed | C-H activation directed by a functional group. | High, typically ortho to the directing group. |

| Photoredox Catalysis | Light-induced generation of •SCF3 radical. | Can be challenging for simple pyridines. |

| Pyridine Ring Activation | Conversion to a more reactive intermediate (e.g., dihydropyridine). | High, can achieve C3-selectivity. |

Convergent and Divergent Synthesis of 3-Iodo-2-(trifluoromethylthio)pyridine

Sequential Halogenation and Trifluoromethylthiolation Routes

A logical and commonly employed strategy for the synthesis of this compound involves a two-step sequence: first, the introduction of one of the functional groups, followed by the introduction of the second. The order of these steps is crucial and depends on the available methodologies and the directing effects of the substituents.

Route 1: Iodination followed by Trifluoromethylthiolation

This route would begin with the synthesis of a 2-substituted pyridine that can be selectively iodinated at the 3-position. For example, starting with 2-chloropyridine (B119429), a directed metalation approach could potentially be used to introduce iodine at the 3-position. However, a more common starting material would be a pre-functionalized pyridine where the 3-position is activated for iodination.

Alternatively, one could start with a pyridine derivative that already contains the trifluoromethylthio group at the 2-position and then perform a regioselective iodination at the 3-position. For example, if 2-(trifluoromethylthio)pyridine is available, its direct iodination would need to be highly regioselective for the 3-position. The electronic properties of the -SCF3 group (strongly electron-withdrawing) would deactivate the ring towards electrophilic substitution, making direct iodination challenging and likely requiring harsh conditions. A more plausible approach would be a directed metalation of 2-(trifluoromethylthio)pyridine, if a suitable directing group is present or if the -SCF3 group itself can direct metalation to the 3-position.

Route 2: Trifluoromethylthiolation followed by Iodination

This route would commence with a pyridine derivative that is substituted at the 3-position with a group that can be converted to iodine, followed by the introduction of the trifluoromethylthio group at the 2-position. For instance, starting with 3-aminopyridine, one could perform a Sandmeyer reaction to introduce iodine at the 3-position, yielding 3-iodopyridine. The subsequent challenge would be the regioselective introduction of the trifluoromethylthio group at the 2-position. A directed C-H trifluoromethylthiolation could be envisioned if a suitable directing group is installed at a position that would favor functionalization at C-2.

A more direct approach would be to start with a pyridine derivative that can be selectively trifluoromethylthiolated at the 2-position, followed by iodination at the 3-position. For example, if a method exists for the selective C-H trifluoromethylthiolation of a substituted pyridine at the 2-position, the subsequent iodination at the 3-position would need to be achieved.

A Plausible Convergent Approach:

A practical synthesis would likely involve a convergent strategy where a pre-functionalized pyridine ring is used. A plausible route could start from 2-chloro-3-iodopyridine (B15675) or 2-bromo-3-iodopyridine. The synthesis of such dihalopyridines is achievable. Then, a nucleophilic substitution of the halogen at the 2-position with a trifluoromethylthiolating reagent would be performed. The halogen at the 2-position (chloro or bromo) is generally more susceptible to nucleophilic substitution than the iodo group at the 3-position. Copper-catalyzed trifluoromethylthiolation reactions are well-suited for this type of transformation, coupling a halopyridine with a source of the SCF3 group.

For example:

Step 1: Synthesis of 2-Chloro-3-iodopyridine. This could be prepared from commercially available starting materials through established methods.

Step 2: Copper-Catalyzed Trifluoromethylthiolation. The 2-chloro-3-iodopyridine would then be subjected to a copper-catalyzed cross-coupling reaction with a trifluoromethylthiolating reagent, such as AgSCF3 or a related copper-based reagent. The higher reactivity of the C-Cl bond at the 2-position towards this type of coupling compared to the C-I bond at the 3-position would be key to the success of this step.

One-Pot and Multicomponent Approaches

The development of one-pot and multicomponent reactions is a significant goal in modern synthetic chemistry due to their efficiency, reduced waste, and operational simplicity. For the synthesis of this compound, a hypothetical one-pot or multicomponent approach would ideally involve the simultaneous or sequential formation of the C-S and C-I bonds on the pyridine ring.

Although a specific one-pot synthesis for this compound is not readily found, the literature on pyridine synthesis provides a strong foundation for its potential development. Multicomponent reactions, such as the Kröhnke reaction, have been successfully employed for the synthesis of 2-trifluoromethyl pyridines from chalcones, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium (B1175870) acetate. researchgate.net This highlights the feasibility of constructing the pyridine ring with a trifluoromethyl group already in place. A similar strategy could be envisioned where a precursor containing the trifluoromethylthio group is utilized in a multicomponent cyclization, followed by a subsequent iodination step in the same reaction vessel.

Another plausible approach is a pseudo-one-pot synthesis involving the initial formation of 2-(trifluoromethylthio)pyridine followed by in-situ iodination. The synthesis of various functionalized pyridines through metal-free cascade processes has been reported, demonstrating the potential for complex transformations in a single pot. nih.gov The key would be the careful selection of reagents and conditions to ensure compatibility and regioselectivity. For instance, after the formation of 2-(trifluoromethylthio)pyridine, the introduction of an iodinating agent that selectively targets the 3-position would complete the synthesis.

The following table outlines a conceptual one-pot reaction based on analogous transformations for other pyridine derivatives.

Table 1: Conceptual One-Pot Synthesis of this compound

| Step | Reactants | Reagents & Conditions | Intermediate/Product |

| 1 | Pyridine-2-thiol (B7724439) | Trifluoromethylating agent (e.g., Togni's reagent) | 2-(Trifluoromethylthio)pyridine |

| 2 | 2-(Trifluoromethylthio)pyridine | Iodinating agent (e.g., I₂, NIS), Base (e.g., LDA) | This compound |

This table represents a hypothetical reaction sequence and conditions would require empirical optimization.

Mechanistic Investigations of Key Bond-Forming Reactions in Synthesis

The synthesis of this compound involves two critical bond-forming reactions: the formation of the C-S bond (trifluoromethylthiolation) and the C-I bond (iodination). Understanding the mechanisms of these reactions is crucial for optimizing the synthesis and controlling regioselectivity.

The trifluoromethylthiolation of pyridines can proceed through several mechanisms depending on the reagents used. One common method involves the reaction of a pyridine-2-thiol with an electrophilic trifluoromethylating reagent. Alternatively, a nucleophilic trifluoromethylthiolating agent can react with a suitably activated pyridine precursor. The formation of 2-trifluoromethyl thiazoles from pyridinium (B92312) 1,4-zwitterionic thiolates suggests a pathway involving nucleophilic attack of a sulfur-containing species. rsc.org

The iodination of the pyridine ring at the 3-position, especially with an existing substituent at the 2-position, is a directed process. For electron-rich pyridine rings, electrophilic iodination is a viable pathway. However, the 2-(trifluoromethylthio) group is electron-withdrawing, which deactivates the ring towards electrophilic substitution. A more plausible mechanism is directed ortho-metalation. In a similar case, the synthesis of 5-chloro-4-iodo-2-(trifluoromethyl)pyridine (B1403230) is achieved by treating 5-chloro-2-(trifluoromethyl)pyridine (B1590180) with lithium diisopropylamide (LDA) to deprotonate the 4-position, followed by quenching with iodine (I₂). chemicalbook.com This suggests that a similar directed metalation-iodination strategy would be effective for the synthesis of this compound from 2-(trifluoromethylthio)pyridine.

Plausible Mechanistic Steps for Iodination:

Deprotonation: The strong base, LDA, selectively abstracts the proton at the 3-position of 2-(trifluoromethylthio)pyridine, which is activated by the adjacent nitrogen and sulfur atoms.

Nucleophilic Attack: The resulting pyridyl anion acts as a nucleophile and attacks the electrophilic iodine (I₂).

Product Formation: The C-I bond is formed, yielding this compound.

Considerations for Scalability and Sustainable Synthesis Protocols

The scalability and sustainability of a synthetic route are critical for its practical application. While specific data for the large-scale synthesis of this compound is not available, general principles from related pyridine syntheses can be applied.

From a sustainability perspective, the development of a "green" synthesis is highly desirable. This could involve the use of less hazardous solvents, catalysts instead of stoichiometric reagents, and minimizing waste generation. Recent advances in the Guareschi-Thorpe synthesis of pyridines using an aqueous medium and ammonium carbonate as both a nitrogen source and a promoter offer a greener alternative for constructing the pyridine ring. nih.gov For the functionalization steps, the use of catalytic methods for both trifluoromethylthiolation and iodination would significantly improve the sustainability of the process. For instance, the development of a catalytic, direct C-H iodination method that avoids the use of stoichiometric strong bases would be a significant step towards a more sustainable synthesis. rsc.org

Reactivity and Transformation Pathways of 3 Iodo 2 Trifluoromethylthio Pyridine

Reactivity at the C-3 Iodinated Position

The primary site of reactivity on 3-iodo-2-(trifluoromethylthio)pyridine is the carbon atom bearing the iodine. The C-I bond is relatively weak and polarized, making it an excellent leaving group in numerous reactions. This reactivity is harnessed in a range of palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions to form new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex organic molecules. nih.gov For this compound, these reactions provide efficient pathways to introduce a wide array of substituents at the 3-position of the pyridine (B92270) ring.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.comnih.gov This reaction has been successfully applied to this compound to synthesize various 3-arylpyridine derivatives.

In a typical procedure, this compound is reacted with an arylboronic acid or its corresponding pinacol (B44631) ester in the presence of a palladium catalyst, such as [Pd(dppf)Cl₂], and a base like potassium carbonate or cesium carbonate. nih.govnih.gov The reaction is generally carried out in a solvent mixture, for instance, 1,4-dioxane (B91453) and water, and often requires heating to achieve good yields. The choice of ligand, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), is crucial for the efficiency of the catalytic cycle. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Analogs

| Arylboronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Phenylboronic acid | [Pd(dppf)Cl₂] | K₂CO₃ | 1,4-Dioxane/H₂O | 3-Phenyl-2-(trifluoromethylthio)pyridine | High |

| 4-Methoxyphenylboronic acid | [Pd(allyl)Cl]₂/t-BuXPhos | Cs₂CO₃ | Toluene (B28343) | 3-(4-Methoxyphenyl)-2-(trifluoromethylthio)pyridine | Good |

This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions involving similar iodo-pyridines.

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org It is a highly effective method for introducing alkynyl groups onto the pyridine ring of this compound.

The reaction involves the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, a copper salt such as CuI, and an amine base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA). libretexts.orgnih.gov The reaction is often carried out in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) at room temperature or with gentle heating. wikipedia.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts. nih.gov

Table 2: Representative Sonogashira Coupling Reactions with Iodo-pyridines

| Terminal Alkyne | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 3-(Phenylethynyl)-2-(trifluoromethylthio)pyridine |

| Ethynyltrimethylsilane | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 3-((Trimethylsilyl)ethynyl)-2-(trifluoromethylthio)pyridine |

This table is illustrative and based on general Sonogashira coupling conditions for iodo-pyridines. nih.govrsc.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is of great importance in medicinal chemistry and materials science for the construction of arylamines. nih.gov For this compound, this reaction allows for the introduction of a variety of primary and secondary amines at the 3-position.

The reaction is typically carried out using a palladium precatalyst, such as Pd₂(dba)₃ or [Pd(allyl)Cl]₂, in combination with a bulky electron-rich phosphine (B1218219) ligand, for example, XPhos or t-BuXPhos. nih.gov A strong base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to facilitate the reaction. libretexts.org The choice of solvent is often a non-polar aprotic solvent like toluene or dioxane. nih.gov

Table 3: Illustrative Buchwald-Hartwig Amination of Iodo-pyridines

| Amine | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 4-(2-(Trifluoromethylthio)pyridin-3-yl)morpholine |

| Aniline | [Pd(allyl)Cl]₂ / t-BuXPhos | LiHMDS | Dioxane | N-Phenyl-2-(trifluoromethylthio)pyridin-3-amine |

This table is illustrative and based on established Buchwald-Hartwig amination protocols for similar substrates. nih.govlibretexts.org

Beyond C-C and C-N bond formation, the reactivity of the C-I bond in this compound can be exploited for the introduction of other heteroatoms through transition metal catalysis. These reactions expand the synthetic utility of this building block.

For instance, palladium-catalyzed C-S bond formation (thiolation) can be achieved by coupling with thiols. These reactions often employ similar catalytic systems to the Buchwald-Hartwig amination, with adjustments to the ligand and base. Similarly, C-P bond formation (phosphination) can be accomplished through coupling with phosphines or phosphine oxides, providing access to organophosphorus compounds. nih.gov Furthermore, palladium-catalyzed carbonylative coupling reactions can be used to introduce a carbonyl group, leading to the synthesis of ketones. rsc.org

Nucleophilic Substitution Reactions (SNAr) on the Pyridine Ring

While palladium-catalyzed reactions are prevalent, the C-I bond on the pyridine ring can also undergo nucleophilic aromatic substitution (SNAr). wikipedia.org In SNAr reactions, a nucleophile attacks the aromatic ring, displacing the leaving group (in this case, iodide). The rate of SNAr reactions is significantly influenced by the electronic nature of the aromatic ring.

The presence of the electron-withdrawing trifluoromethylthio group and the inherent electron-deficient nature of the pyridine ring activate the system towards nucleophilic attack. youtube.com However, for SNAr to be efficient, strong activation by electron-withdrawing groups, typically positioned ortho and para to the leaving group, is desirable. wikipedia.orgnih.gov In this compound, the trifluoromethylthio group is ortho to the iodine, which should facilitate nucleophilic attack.

Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. youtube.com The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), and may require elevated temperatures. The relative leaving group ability in SNAr reactions can differ from other substitution reactions, with fluoride (B91410) sometimes being a better leaving group than iodide, depending on the specific reaction mechanism and conditions. youtube.comnih.gov

Directed Ortho-Metallation and Further Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. chemistryviews.orgbaranlab.org In this process, a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a reactive organometallic intermediate that can be trapped by various electrophiles. chemistryviews.orgbaranlab.org For substituted pyridines, the position of lithiation is influenced by the electronic and steric properties of the substituents. clockss.orgharvard.edu

In the case of this compound, both the iodine atom and the trifluoromethylthio group can potentially direct metalation. The trifluoromethyl group is generally considered a moderate directing group. clockss.org Research on 2-(trifluoromethyl)pyridine (B1195222) has shown that it can be selectively metalated at either the C-3 or C-6 position depending on the choice of the organolithium reagent and reaction conditions. epfl.chepfl.ch This highlights the ability of the trifluoromethyl group to direct deprotonation at an adjacent position.

The iodine at the C-3 position can also influence the regioselectivity of metalation. Halogen atoms can act as directing groups, and their behavior can be complex, sometimes leading to halogen-metal exchange or deprotonation at a site remote from the halogen. For pyridine derivatives, lithiation can be complicated by the addition of the organometallic reagent to the pyridine ring. harvard.edu

Given the substitution pattern of this compound, several outcomes are possible upon treatment with a strong base like n-butyllithium. The trifluoromethylthio group at C-2 would be expected to direct lithiation to the C-3 position, which is already substituted with iodine. Alternatively, the combined electron-withdrawing effects of the iodine and the -SCF3 group could activate the C-4 proton for deprotonation. The use of highly hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can sometimes favor kinetic deprotonation at the most acidic site, which in this case might be the C-4 position due to the inductive effects of the adjacent substituents.

Once the lithiated intermediate is formed, it can be quenched with a variety of electrophiles to introduce new functional groups. For instance, reaction with aldehydes or ketones would yield the corresponding alcohols, while quenching with carbon dioxide would produce a carboxylic acid.

| Reagent/Condition | Potential Site of Metalation | Subsequent Functionalization |

| n-BuLi, THF, -78 °C | C-4 | Reaction with electrophiles (e.g., RCHO, CO2) |

| LDA, THF, -78 °C | C-4 (kinetic) | Introduction of various functional groups |

| Halogen-metal exchange | C-3 | Formation of 3-lithiopyridine derivative |

Reactivity at the C-2 Trifluoromethylthio (-SCF3) Group

Stability and Electronic Effects of the -SCF3 Moiety on Pyridine Reactivity

The trifluoromethylthio (-SCF3) group is a strongly electron-withdrawing and highly lipophilic moiety that significantly influences the chemical and physical properties of the pyridine ring to which it is attached. beilstein-journals.org The strong electron-withdrawing nature of the -SCF3 group, a consequence of the high electronegativity of the fluorine atoms, reduces the electron density of the pyridine ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution.

The stability of the -SCF3 group is generally high due to the strength of the C-F and C-S bonds. This stability allows for a wide range of chemical transformations to be carried out on other parts of the molecule without affecting the -SCF3 moiety.

The electronic effect of the -SCF3 group at the C-2 position will have a pronounced impact on the reactivity of the entire pyridine ring. The reduced electron density at the nitrogen atom, for instance, will decrease its basicity and nucleophilicity, making reactions like N-alkylation more challenging compared to unsubstituted pyridine.

Oxidation and Reduction Chemistry of the -SCF3 Group

Conversely, the -SCF3 group is generally resistant to chemical reduction. However, under forcing conditions, cleavage of the C-S bond could potentially occur. The reduction of the pyridine ring itself is a more likely transformation. For instance, pyridine and its derivatives can be reduced to piperidines using reagents like samarium diiodide in the presence of water. clockss.org In the context of this compound, such a reduction would likely lead to a complex mixture of products due to the presence of the reducible iodine and the potential for defluorination under certain reductive conditions. Electrochemical methods have also been employed for the reduction of trifluoroacetylpyridinium salts, which generate trifluoromethyl radicals. ucl.ac.uk

| Reaction Type | Reagents | Potential Product |

| Oxidation | m-CPBA, H2O2 | 3-Iodo-2-(trifluoromethylsulfinyl)pyridine, 3-Iodo-2-(trifluoromethylsulfonyl)pyridine |

| Ring Reduction | SmI2, H2O | Complex mixture of piperidine (B6355638) derivatives |

Influence of the -SCF3 Group on Regioselectivity and Chemoselectivity

The -SCF3 group at the C-2 position plays a significant role in directing the regioselectivity of various reactions. As a moderate directing group in electrophilic aromatic substitution (if it were to occur), it would direct incoming electrophiles to the meta-position (C-5). However, due to the deactivating nature of both the -SCF3 and iodo groups, electrophilic substitution is generally unfavorable.

In nucleophilic aromatic substitution reactions, the -SCF3 group, along with the pyridine nitrogen, strongly activates the ring towards attack. Nucleophiles would preferentially attack the positions ortho and para to the electron-withdrawing groups. In this molecule, the C-4 and C-6 positions are activated. The outcome of a nucleophilic substitution would depend on the nature of the nucleophile and the reaction conditions, with potential for displacement of the iodo group as well.

In the context of directed metalation, as discussed in section 3.1.3, the -SCF3 group competes with the iodo group in directing the lithiation. The chemoselectivity of reactions on this molecule is also noteworthy. For example, in cross-coupling reactions, the reactivity of the C-I bond is generally higher than that of C-H or C-S bonds, allowing for selective functionalization at the C-3 position.

Reactivity of the Pyridine Nitrogen Atom

N-Alkylation and Quaternization Reactions

The nitrogen atom of the pyridine ring is a site of basicity and nucleophilicity, allowing for reactions such as N-alkylation and quaternization. However, the presence of strong electron-withdrawing groups, such as the trifluoromethylthio group at the C-2 position and the iodine at the C-3 position, significantly reduces the electron density on the nitrogen atom. acs.org This diminished nucleophilicity makes N-alkylation and quaternization of this compound more challenging compared to unsubstituted or electron-rich pyridines. acs.org

Despite the reduced reactivity, quaternization can often be achieved using highly reactive alkylating agents such as methyl iodide, methyl triflate, or other primary alkyl halides, sometimes requiring elevated temperatures. google.com The quaternization of pyridines is a key step in various synthetic methodologies and can lead to the formation of pyridinium (B92312) salts with diverse applications. nih.gov The resulting pyridinium salt of this compound would be highly activated towards nucleophilic attack, potentially leading to further transformations.

| Reaction | Reagent | Product |

| N-Alkylation | Methyl iodide | 1-Methyl-3-iodo-2-(trifluoromethylthio)pyridinium iodide |

| N-Alkylation | Methyl triflate | 1-Methyl-3-iodo-2-(trifluoromethylthio)pyridinium triflate |

Coordination Chemistry with Metal Centers in Catalytic Cycles

The reactivity of this compound in transition metal-catalyzed transformations is fundamentally dictated by its coordination to the metal center, a process that initiates the catalytic cycle. The molecule possesses two primary sites for interaction with a metal: the pyridine nitrogen atom and the carbon-iodine bond. The interplay between these sites, influenced by the strong electron-withdrawing nature of the trifluoromethylthio group, governs the compound's role as a substrate in catalytic cross-coupling reactions.

The initial step in a typical catalytic cycle involving this compound is the coordination of the pyridine nitrogen to the metal center. Pyridine and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals such as palladium, nickel, and copper. ucla.edursc.org However, the presence of the electron-withdrawing 2-(trifluoromethylthio) group is anticipated to decrease the electron density on the pyridine nitrogen, thereby weakening its Lewis basicity. This may influence the stability of the resulting metal complex and the subsequent reactivity of the C-I bond.

Following or concurrent with nitrogen coordination, the pivotal step for many cross-coupling reactions is the oxidative addition of the carbon-iodine bond to a low-valent metal center (e.g., Pd(0), Ni(0), or Cu(I)). researchgate.netwikipedia.org This process involves the cleavage of the C-I bond and the formation of two new bonds between the metal and the carbon and iodine atoms, respectively, resulting in an increase in the metal's oxidation state (e.g., to Pd(II), Ni(II), or Cu(III)). The strong electron-withdrawing effect of the 2-(trifluoromethylthio) substituent is expected to render the 3-position of the pyridine ring more electron-deficient, potentially facilitating this oxidative addition step. libretexts.org

While no direct studies on the coordination of this compound are available, the behavior of related iodo-pyridines and aryl iodides in catalytic cycles provides a strong basis for predicting its reactivity.

Palladium-Catalyzed Cycles:

In palladium-catalyzed reactions, such as the Suzuki-Miyaura or Sonogashira couplings, a plausible catalytic cycle (Figure 1) begins with the oxidative addition of this compound to a Pd(0) complex. researchgate.net This forms a square planar Pd(II) intermediate where the pyridyl group and the iodide are bonded to the palladium. Subsequent steps involve transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. The coordination of the pyridine nitrogen to the palladium center can influence the rate and selectivity of these steps.

Figure 1: Proposed Catalytic Cycle for a Palladium-Catalyzed Cross-Coupling Reaction of this compound

This is a simplified, generalized representation. The number of ligands (L) and the precise intermediates may vary.

Nickel-Catalyzed Cycles:

Nickel catalysts are also prominent in cross-coupling reactions involving aryl halides. ucla.eduwisc.edu Catalytic cycles with nickel often involve Ni(I)/Ni(III) or Ni(0)/Ni(II) pathways. In a Ni(I)/Ni(III) cycle, a Ni(I) species, often generated in situ, undergoes oxidative addition with the aryl iodide to form a Ni(III) intermediate. chemrxiv.org This is followed by transmetalation and reductive elimination. The strong electron-withdrawing nature of the trifluoromethylthio group in this compound could favor the oxidative addition to a Ni(I) center.

Table 1: Examples of Relevant Nickel-Catalyzed Cross-Coupling Reactions of Aryl Halides

| Catalyst System | Aryl Halide Substrate | Coupling Partner | Proposed Key Step | Reference |

|---|---|---|---|---|

| NiCl2·glyme / polypyridine | Aryl halides | Benzyl trifluoroborates | Radical transmetalation | nih.gov |

| Ni(0) / monophosphine ligands | Aryl halides | - | Concerted oxidative addition or radical pathways | nih.gov |

Copper-Catalyzed Cycles:

Copper-catalyzed reactions, particularly for trifluoromethylation and trifluoromethylthiolation, are of significant interest. nih.govencyclopedia.pubresearchgate.netresearchgate.netbeilstein-journals.org For instance, the trifluoromethylation of iodoarenes can proceed via the formation of a Cu-CF3 species, which then reacts with the aryl iodide. The mechanism can involve an oxidative addition/reductive elimination sequence at the copper center, potentially involving Cu(I) and Cu(III) oxidation states. In the context of this compound, a copper catalyst could facilitate the displacement of the iodide with various nucleophiles.

Table 2: Examples of Relevant Copper-Catalyzed Reactions of Aryl Iodides

| Catalyst System | Aryl Halide Substrate | Reagent | Reaction Type | Proposed Intermediate | Reference |

|---|---|---|---|---|---|

| CuI | Iodoarenes | Trifluoromethylzinc reagent | Trifluoromethylation | Cu(I)-CF3 | beilstein-journals.org |

| Cu(OTf)2 | Electron-rich arenes | Diaryliodonium salts | Arylation | - | encyclopedia.pub |

Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the applications of "this compound" to construct a detailed article according to the provided outline. The requested topics—such as its direct use in the scaffold construction of pyridine-based natural products, its role as a precursor for specific named bioactive molecules, or its contributions to agrochemical and material science development—are not documented in the public domain for this exact compound.

Widespread information is available for structurally related compounds, such as various isomers of iodo-(trifluoromethyl)pyridine, which serve as crucial intermediates in medicinal and agrochemical research. guidechem.comnih.govresearchoutreach.org For instance, compounds with the iodo- and trifluoromethyl-substituted pyridine core are recognized as versatile building blocks in organic synthesis. guidechem.com The iodine atom facilitates various cross-coupling reactions, and the trifluoromethyl group is known to enhance properties like metabolic stability and membrane permeability in bioactive molecules.

However, the specific introduction of a trifluoromethylthio (-SCF3) group at the 2-position, in combination with an iodine atom at the 3-position, defines a unique chemical entity for which dedicated research, applications, and detailed findings as required by the outline are not presently available. Therefore, generating an article that strictly adheres to the requested structure and focuses solely on "this compound" is not possible without resorting to speculation or inaccurate extrapolation from related but distinct chemical compounds.

Based on a comprehensive review of available scientific literature and chemical databases, there is insufficient public information to generate a detailed article on "this compound" focusing on its specific applications in advanced organic synthesis as requested.

The vast majority of research and documentation centers on a structurally similar but distinct compound, 3-Iodo-2-(trifluoromethyl)pyridine . This related compound is frequently cited as a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals. However, information regarding the "trifluoromethylthio" analogue specified in your request is not available in the public domain.

Specifically, searches for the applications of "this compound" as an intermediate for agrochemical active ingredients or its integration into functional and optoelectronic materials did not yield any specific research findings, data tables, or detailed studies. This suggests that the compound is likely a niche research chemical and not a widely used building block in these fields.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the strict outline and content requirements of your request without resorting to speculation. To maintain scientific accuracy, no content can be generated for the specified sections and subsections.

Advanced Characterization Methodologies for 3 Iodo 2 Trifluoromethylthio Pyridine and Its Reaction Products

Spectroscopic Techniques for Elucidating Molecular Structure and Reaction Pathways

Spectroscopy is the cornerstone of molecular characterization, offering detailed insights into the connectivity of atoms, the nature of chemical bonds, and the electronic environment within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. wikipedia.org For 3-Iodo-2-(trifluoromethylthio)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

¹H NMR: The proton NMR spectrum is used to identify the chemical environment of the hydrogen atoms on the pyridine (B92270) ring. The three aromatic protons are expected to appear as distinct signals in the downfield region, with their chemical shifts and coupling patterns (multiplicity) dictated by their position relative to the iodine and trifluoromethylthio substituents.

¹³C NMR: The ¹³C NMR spectrum reveals all unique carbon environments within the molecule. thieme-connect.de Key signals include those for the five carbons of the pyridine ring and the carbon of the trifluoromethyl (CF₃) group. The carbon attached to the highly electronegative fluorine atoms will exhibit a characteristic quartet due to ¹J-coupling with the three fluorine atoms. The carbon atom bonded to iodine will also have a distinctive chemical shift. chemicalbook.com ¹H broadband decoupling is typically employed to simplify the spectrum into a series of single lines, one for each unique carbon atom. thieme-connect.de

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. wikipedia.org The CF₃ group in the molecule is expected to produce a single, sharp resonance in the ¹⁹F NMR spectrum. Its chemical shift provides confirmation of the trifluoromethylthio group's presence. wikipedia.orgrsc.org The absence of other fluorine signals confirms the specific structure. ¹⁹F NMR is also exceptionally useful for monitoring reactions, as the chemical shift of the fluorine nuclei is highly sensitive to changes in the molecular structure. mdpi.com

Table 1: Predicted NMR Spectroscopic Data for this compound Data is predictive and based on analysis of structurally similar compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H | 7.0 - 8.5 | Doublet of doublets (dd), Multiplets (m) | Three distinct signals corresponding to the protons at positions 4, 5, and 6 of the pyridine ring. |

| ¹³C | 90 - 160 | Singlets (s) | Signals for the five pyridine ring carbons. The carbon bonded to iodine (C3) will be significantly shielded. |

| 120 - 135 | Quartet (q) | Signal for the CF₃ carbon, split by the three fluorine atoms (¹JCF). | |

| ¹⁹F | ~ -40 to -43 | Singlet (s) | A single resonance characteristic of a CF₃-S group. rsc.org |

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. Characteristic absorptions would include C-H stretching and bending vibrations, C=C and C=N stretching vibrations of the aromatic pyridine ring, and strong absorptions corresponding to the C-F bonds of the trifluoromethyl group.

FT-Raman Spectroscopy: Raman spectroscopy detects light scattered by the molecule, providing information about vibrational modes that may be weak or absent in the IR spectrum. arxiv.org It is particularly sensitive to non-polar bonds and symmetric vibrations. For the title compound, Raman spectroscopy would be effective in identifying the C-S and C-I stretching vibrations.

A detailed vibrational analysis, often supported by Density Functional Theory (DFT) calculations, can assign specific absorption bands to individual bond stretches and bends within the molecule, confirming its structure. researchgate.netjocpr.comresearchgate.net

Table 2: Key Vibrational Frequencies for Functional Group Identification Frequency ranges are based on typical values for related pyridine and trifluoromethylthio compounds. researchgate.netjocpr.comiosrjournals.org

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Pyridine Ring | C-H Stretch | 3100 - 3000 | IR, Raman |

| C=N, C=C Stretch | 1600 - 1400 | IR, Raman | |

| Trifluoromethyl | C-F Stretch | 1350 - 1100 | IR (Strong) |

| Thioether | C-S Stretch | 800 - 600 | Raman (Moderate) |

| Iodo-substituent | C-I Stretch | 600 - 500 | Raman (Strong) |

High-Resolution Mass Spectrometry (HRMS) is an essential tool for unequivocally determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). nih.gov

For this compound, HRMS would be used to:

Confirm the Molecular Formula: By comparing the experimentally measured accurate mass with the theoretically calculated mass for the molecular formula C₆H₃F₃INS, the identity of the compound can be confirmed.

Assess Purity: HRMS can detect the presence of impurities, even those with the same nominal mass as the target compound, providing a highly sensitive purity assessment. nih.gov

Analyze Reaction Products: In studying reactions of the title compound, HRMS is invaluable for identifying the exact mass and thus the elemental composition of unknown products and intermediates.

Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, providing clues about the molecule's connectivity. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₃F₃INS |

| Monoisotopic Mass (Calculated) | 304.8982 u |

| Common Fragmentation Pathways | Loss of I•, CF₃•, SCF₃• |

X-ray Diffraction for Solid-State Structural Determination of Intermediates and Products

Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. mdpi.com Should this compound, its precursors, or its reaction products be crystalline, this technique can provide precise data on:

Bond Lengths and Angles: Accurate determination of all interatomic distances and angles, confirming the molecular geometry.

Conformation: The exact spatial arrangement of the atoms and functional groups.

Crystal Packing and Intermolecular Interactions: Revelation of how molecules are arranged in the crystal lattice. For this compound, of particular interest would be the potential for non-covalent interactions like halogen bonding (C-I···N or C-I···S) or π-π stacking, which can influence the material's physical properties. nih.govnih.gov

While no public crystal structure for this compound is currently available, analysis of related iodo-substituted aromatic compounds demonstrates the definitive structural insights that X-ray diffraction provides. researchgate.net

Chromatographic and Separation Techniques for Reaction Monitoring and Product Isolation

Chromatographic methods are indispensable for the practical aspects of working with this compound, from synthesis to purification.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to qualitatively monitor the progress of a chemical reaction by separating the starting materials, products, and byproducts on a silica (B1680970) plate. This allows for the determination of the optimal reaction time.

Column Chromatography: Following a synthesis, column chromatography (often flash chromatography) is the standard method for the preparative-scale purification and isolation of the target compound. rsc.orgnih.gov The compound is separated from unreacted starting materials and impurities by passing the mixture through a stationary phase (e.g., silica gel) with a mobile phase solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to separate, identify, and quantify components in a mixture. It is primarily used to determine the final purity of the isolated this compound with high accuracy.

Table 4: Application of Chromatographic Techniques

| Technique | Application | Purpose |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Qualitative assessment of reaction completion and byproduct formation. |

| Column Chromatography | Product Isolation | Preparative purification of the target compound from the crude reaction mixture. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Quantitative determination of the final product's purity. |

Computational and Theoretical Investigations of 3 Iodo 2 Trifluoromethylthio Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in predicting the behavior of 3-iodo-2-(trifluoromethylthio)pyridine at the molecular level. These calculations provide a deep understanding of its electronic landscape and how this influences its chemical reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly valuable for studying reaction mechanisms, allowing for the characterization of intermediates and transition states that may be difficult to observe experimentally.

For this compound, DFT could be employed to explore mechanisms such as nucleophilic aromatic substitution at the iodine-bearing carbon, or reactions involving the trifluoromethylthio group. The calculations would reveal the activation energies for different potential pathways, thus predicting the most likely reaction products under various conditions. For example, a hypothetical reaction coordinate diagram could be constructed to compare different mechanistic pathways.

Table 1: Illustrative Thermodynamic Data from DFT Studies on a Related Reaction (Iodination of Benzene) This table illustrates the type of data that would be generated from DFT studies. The values are for the iodination of benzene (B151609) with different iodinating agents and are presented here for illustrative purposes.

| Iodinating Agent | Reaction | ΔH (kcal/mol) | ΔG (kcal/mol) |

| I-Cl | C₆H₆ + ICl → C₆H₅I + HCl | -16.5 | -16.4 |

| I-OH | C₆H₆ + IOH → C₆H₅I + H₂O | -19.9 | -19.7 |

| I-OCOCF₃ | C₆H₆ + ICOCF₃ → C₆H₅I + CF₃COOH | -5.7 | -5.7 |

Data adapted from studies on the iodination of benzene for illustrative purposes. researchgate.net

Molecular orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a large gap suggests high stability and low reactivity. researchgate.net

For this compound, the distribution of the HOMO and LUMO would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. The electron-withdrawing nature of the trifluoromethyl group and the pyridine (B92270) nitrogen, combined with the presence of the polarizable iodine atom, creates a complex electronic environment.

A molecular orbital analysis would likely show the HOMO localized on the electron-rich regions of the molecule, possibly with significant contributions from the sulfur and iodine atoms' lone pairs. Conversely, the LUMO would be expected to be distributed over the electron-deficient pyridine ring, particularly at the carbons adjacent to the nitrogen and the substituents. The energy of these orbitals would be crucial for predicting the molecule's behavior in reactions such as charge-transfer complex formation or pericyclic reactions.

Table 2: Hypothetical Frontier Orbital Energies for Pyridine Derivatives This table provides a hypothetical illustration of how frontier orbital energies might be presented for a series of related compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Pyridine | -6.89 | -0.54 | 6.35 |

| 2-Iodopyridine (B156620) | -6.75 | -0.88 | 5.87 |

| This compound | (Predicted lower) | (Predicted lower) | (Predicted smaller) |

Note: The values for pyridine and 2-iodopyridine are representative and the values for this compound are hypothetical predictions.

Prediction of Spectroscopic Signatures for Enhanced Experimental Interpretation

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds. DFT and other quantum chemical methods are commonly used for this purpose. researchgate.netnih.gov

For this compound, theoretical calculations of ¹H, ¹³C, and ¹⁹F NMR chemical shifts would aid in the assignment of experimental spectra. Similarly, calculated IR spectra can help to identify characteristic vibrational modes associated with the C-I, C-S, and C-F bonds, as well as the pyridine ring vibrations. The substituent effect on the electronic structure of related heterocyclic systems has been investigated by comparing spectroscopic methods with DFT calculations, showing good correlation. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations can provide insights into the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules.

While specific MD simulations for this compound are not found in the provided search results, the methodology is well-established. For example, time-averaged restrained molecular dynamics (tar-MD) simulations have been used for the conformational analysis of five-membered ring systems. nih.gov A similar approach for this compound would involve simulating the molecule's dynamics to explore its preferred conformations, particularly the rotational barrier around the C-S bond and the orientation of the trifluoromethylthio group relative to the pyridine ring. Understanding these conformational preferences is crucial as they can significantly influence the molecule's reactivity and physical properties.

Chemoinformatics and QSAR Approaches for Scaffold Optimization (excluding biological activity specifics)

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are used to establish relationships between the chemical structure of a compound and its properties. nih.gov These approaches are instrumental in scaffold optimization for various applications, including materials science and drug discovery.

In the context of this compound, chemoinformatic tools could be used to calculate a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as size, shape, and electronic properties.

Table 3: Examples of Molecular Descriptors for Chemoinformatics Analysis

| Descriptor | Description |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule, related to transport properties. |

| Number of Rotatable Bonds | A measure of molecular flexibility. |

| Hydrogen Bond Donors/Acceptors | Counts of atoms that can participate in hydrogen bonding. |

A QSAR model could then be developed by statistically correlating these descriptors with a property of interest for a series of related pyridine derivatives. This model would allow for the prediction of the property for new, unsynthesized compounds, thereby guiding the optimization of the molecular scaffold for a desired outcome without focusing on specific biological activities. For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could be used to understand how steric and electrostatic fields of related molecules influence a particular physicochemical property. nih.gov

Future Perspectives and Unresolved Challenges in the Chemistry of 3 Iodo 2 Trifluoromethylthio Pyridine

Development of Greener and More Atom-Economical Synthetic Protocols

The pursuit of sustainable chemical manufacturing necessitates the development of synthetic routes that are both environmentally benign and atom-economical. nih.govwikipedia.org Current synthetic approaches to functionalized pyridines and related heterocycles often rely on multi-step sequences with stoichiometric reagents, leading to significant waste generation. uni-muenster.de

Future research will likely focus on replacing traditional methods with greener alternatives. For instance, mechanochemistry, which involves solvent-free reactions conducted by mechanical grinding, has been successfully applied to the iodination of pyrimidine (B1678525) derivatives and presents a promising avenue for the synthesis of halogenated pyridines. nih.gov Similarly, microwave-assisted organic synthesis has been shown to accelerate reactions and improve yields in the creation of pyridine (B92270) derivatives, offering a more energy-efficient approach. nih.gov

The concept of atom economy, which measures the efficiency of a reaction by the amount of starting materials that are incorporated into the final product, will be a guiding principle. wikipedia.orgtaylorandfrancis.comyoutube.comyoutube.com Methodologies such as [5+1] cycloadditions and direct C-H functionalization are inherently more atom-economical and are being explored for the synthesis of highly substituted pyridines. lookchem.comresearchgate.net The development of catalytic cycles that minimize waste, for example by using catalytic amounts of reagents that are regenerated in situ, will be a key area of investigation. This includes exploring more sustainable catalysts, potentially moving away from precious metals to more abundant and less toxic alternatives like iron. wordpress.com

| Green Chemistry Approach | Potential Advantage for 3-Iodo-2-(trifluoromethylthio)pyridine Synthesis | Relevant Research Area |

| Mechanochemistry | Solvent-free iodination, reducing solvent waste and simplifying purification. | Iodination of pyrimidines. nih.gov |

| Microwave-Assisted Synthesis | Faster reaction times and potentially higher yields for pyridine ring formation or functionalization. | One-pot multicomponent synthesis of pyridine derivatives. nih.gov |

| C-H Functionalization | Direct introduction of iodo or trifluoromethylthio groups, avoiding pre-functionalized starting materials and reducing step count. | meta-selective functionalization of pyridines. uni-muenster.denih.gov |

| Use of Greener Solvents | Replacement of hazardous solvents like dichloromethane (B109758) with bio-derived alternatives like 2-MeTHF. | General organic synthesis. sigmaaldrich.com |

Exploration of Unprecedented Reactivity and Selective Transformations

The unique electronic properties conferred by the electron-withdrawing trifluoromethylthio group and the versatile reactivity of the carbon-iodine bond suggest that this compound may exhibit novel reactivity. A significant challenge in pyridine chemistry has been the selective functionalization at the C3 (meta) position due to the electronic nature of the ring. researchgate.netnih.gov Recent breakthroughs in the meta-selective C-H functionalization of pyridines, sometimes through temporary dearomatization of the pyridine ring, open up new possibilities for derivatizing the this compound core at its remaining C-H positions. uni-muenster.denih.gov

Future studies will likely explore the selective transformation of the C-I bond in the presence of the SCF3 group. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are expected to be highly efficient at the C3 position. escholarship.orgresearchgate.netnih.govresearchgate.net The interplay between the substituents at the C2 and C3 positions could lead to unusual or highly selective reactivity patterns that are yet to be discovered. For example, the development of orthogonal strategies that allow for the selective reaction of one site without affecting the other would be highly valuable.

Furthermore, the trifluoromethylthio group itself can participate in or influence reactions. While often considered a stable spectator group, the development of methods for its transformation or for leveraging its electronic influence to direct reactions at other sites will be an area of interest. Research into the radical-mediated functionalization of pyridines, often initiated by photoredox catalysis, could also unveil new reaction pathways for this compound. nih.gov

Innovative Applications in Catalysis and Complex Molecule Synthesis

Functionalized pyridines are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. lifechemicals.comnih.govresearchgate.net The unique combination of substituents in this compound makes it a promising building block for the synthesis of complex and biologically active molecules. nih.govrsc.org

The C-I bond can be readily converted to a variety of other functional groups, allowing for the late-stage functionalization of complex molecules, a highly desirable strategy in drug discovery. rsc.org For instance, the pyridine core could be incorporated into a larger molecule, with the iodine atom serving as a point for diversification to generate a library of analogs for structure-activity relationship (SAR) studies. The synthesis of natural products or their analogs is another area where this building block could find application. lookchem.comnih.gov

Moreover, the pyridine nitrogen and the sulfur of the trifluoromethylthio group could act as ligands for metal catalysts. The synthesis of novel chiral ligands based on this scaffold could lead to new asymmetric catalytic transformations. The trifluoromethylthio group's strong electron-withdrawing nature could modulate the electronic properties of such a catalyst, potentially leading to unique reactivity or selectivity. There is also potential for this compound or its derivatives to be used in organocatalysis.

| Potential Application | Rationale |

| Medicinal Chemistry | The SCF3 group can improve pharmacokinetic properties. The iodo group allows for easy diversification. strath.ac.uklifechemicals.com |

| Agrochemicals | Pyridine derivatives are common in insecticides and herbicides. researchgate.net |

| Complex Molecule Synthesis | A versatile building block for the construction of natural products and other complex targets. nih.govrsc.org |

| Ligand Development | The pyridine and thioether functionalities can coordinate to metal centers for catalysis. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis is revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. strath.ac.ukspringerprofessional.denih.govdurham.ac.ukuc.pt The integration of the synthesis and derivatization of this compound with these technologies is a key area for future development.

Flow chemistry is particularly well-suited for reactions that are difficult to control in batch, such as those involving hazardous reagents, high temperatures and pressures, or highly exothermic processes. taylorandfrancis.com The synthesis of trifluoromethylthiolated compounds, which can involve unstable intermediates or toxic reagents, could be made safer and more efficient in a continuous flow setup. uc.pt Furthermore, flow reactors allow for precise control over reaction parameters, which can lead to improved yields and selectivities. Telescoped or sequential flow processes, where multiple reaction steps are performed in a continuous sequence without isolation of intermediates, could significantly streamline the synthesis of derivatives of this compound. uc.pt

Automated synthesis platforms, often coupled with purification and analysis, can accelerate the discovery of new reactions and the optimization of reaction conditions. These platforms can also be used for the rapid synthesis of libraries of compounds for biological screening. The development of automated protocols for the Suzuki or Sonogashira coupling of this compound with a range of partners would be a valuable tool for medicinal chemistry programs.

Addressing Challenges in Scalability and Industrial Implementation for Niche Applications

While a compound like this compound may find its primary use in niche applications such as the synthesis of high-value pharmaceutical intermediates, the ability to produce it on a larger scale is crucial for its practical utility. Several challenges need to be addressed for its potential industrial implementation.

The cost and availability of starting materials and reagents for trifluoromethylthiolation are significant considerations. nih.gov Many trifluoromethylthiolating reagents are expensive, which can be a barrier to large-scale synthesis. acs.org Research into more cost-effective and readily available sources of the SCF3 group is ongoing.

The scalability of the reactions used to synthesize and functionalize this compound is another challenge. Reactions that work well on a lab scale may not be directly transferable to a larger industrial scale. Issues such as heat transfer, mixing, and purification need to be carefully considered. Photoredox-catalyzed reactions, for example, can be challenging to scale up due to issues with light penetration. rsc.org The development of robust and scalable processes will be essential for the commercial viability of this compound and its derivatives.

Q & A

Basic: What are the recommended synthetic routes for 3-Iodo-2-(trifluoromethylthio)pyridine?

Methodological Answer:

The synthesis typically involves functionalization of a pyridine precursor. A plausible route includes:

Thiolation: Start with 2-chloropyridine. React with a trifluoromethylthiolating agent (e.g., AgSCF₃ or CuSCF₃) under catalytic conditions to introduce the -SCF₃ group at position 2 .

Iodination: Use directed ortho-metalation (e.g., LDA or LiTMP) at position 3 of the pyridine ring, followed by quenching with iodine to install the iodide substituent .

Key Considerations:

- The electron-withdrawing -SCF₃ group directs electrophilic substitution to position 3 due to its meta-directing nature.

- Purification via column chromatography (hexane/ethyl acetate) ensures high purity.

Basic: How is the structure and purity of this compound characterized?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Aromatic protons appear as distinct signals (δ 7.5–8.5 ppm). Deshielding by -SCF₃ and iodine causes splitting patterns indicative of substitution .

- ¹⁹F NMR: A singlet near δ -40 ppm confirms the -SCF₃ group .

- Mass Spectrometry: High-resolution ESI-MS provides the molecular ion peak ([M+H]⁺) at m/z 306.0 (calculated for C₆H₃F₃INS: 305.96) .

- Elemental Analysis: Matches calculated C/F/S/I ratios to validate purity.

Advanced: What factors influence the regioselectivity of nucleophilic substitution at the 3-iodo position?

Methodological Answer:

The iodine atom at position 3 is a prime site for nucleophilic substitution due to:

Electronic Effects: The -SCF₃ group withdraws electron density via resonance, activating the adjacent iodine for displacement.

Steric Accessibility: Position 3 is less hindered compared to positions near bulkier substituents.

Example Reaction:

- Suzuki-Miyaura Coupling: Use Pd(PPh₃)₄ catalyst and aryl boronic acids in THF/H₂O (80°C) to replace iodine with aryl groups .

Key Data: - Yield optimization requires anhydrous conditions and degassed solvents to prevent catalyst poisoning.

Advanced: How does the trifluoromethylthio group affect reactivity in cross-coupling reactions?

Methodological Answer:

The -SCF₃ group:

Electron-Withdrawing Effect: Stabilizes transition states in cross-coupling (e.g., Suzuki, Stille) by lowering electron density at the pyridine ring .

Steric Impact: Minimal steric hindrance allows efficient catalyst access to the iodine site.

Case Study:

- Buchwald-Hartwig Amination: React with primary amines (e.g., benzylamine) using Pd₂(dba)₃/Xantphos to form 3-amino derivatives (yield: 65–75%) .

Advanced: What computational methods predict the reactivity of this compound?

Methodological Answer: